1-(2,4-Dihydroxyphenyl)-2-(3-hydroxyphenyl)ethanone

Description

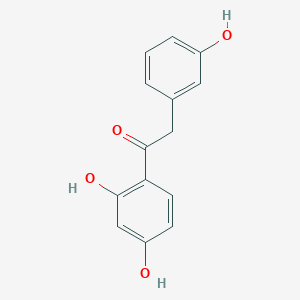

1-(2,4-Dihydroxyphenyl)-2-(3-hydroxyphenyl)ethanone (CAS: Not explicitly provided; molecular formula: C₁₄H₁₂O₄, molecular weight: 244.25) is a hydroxyacetophenone derivative characterized by two aromatic rings substituted with hydroxyl groups. The first phenyl ring contains hydroxyl groups at the 2- and 4-positions, while the second phenyl ring has a hydroxyl group at the 3-position. This compound is synthesized via two primary methods:

Condensation reaction: Reaction of m-hydroxyphenylacetic acid with resorcinol under boron trifluoride etherate and argon protection, yielding 93% .

Demethylation: Treatment of 1-(2,4-dihydroxyphenyl)-2-(3-methoxyphenyl)ethanone with concentrated hydrobromic acid in acetic acid (89% yield) .

Properties

IUPAC Name |

1-(2,4-dihydroxyphenyl)-2-(3-hydroxyphenyl)ethanone | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12O4/c15-10-3-1-2-9(6-10)7-13(17)12-5-4-11(16)8-14(12)18/h1-6,8,15-16,18H,7H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QNNSMKPQBGVUMN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)O)CC(=O)C2=C(C=C(C=C2)O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30568623 | |

| Record name | 1-(2,4-Dihydroxyphenyl)-2-(3-hydroxyphenyl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30568623 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

244.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

89019-84-1 | |

| Record name | 1-(2,4-Dihydroxyphenyl)-2-(3-hydroxyphenyl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30568623 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

The synthesis of 1-(2,4-Dihydroxyphenyl)-2-(3-hydroxyphenyl)ethanone typically involves multi-step organic reactions. One common synthetic route includes the condensation of appropriate phenolic compounds under controlled conditions. Industrial production methods may involve optimized reaction conditions to maximize yield and purity, often using catalysts and specific solvents to facilitate the reaction.

Chemical Reactions Analysis

1-(2,4-Dihydroxyphenyl)-2-(3-hydroxyphenyl)ethanone undergoes various chemical reactions, including:

Oxidation: This reaction can convert hydroxyl groups to carbonyl groups using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be used to convert carbonyl groups back to hydroxyl groups, often using reagents like sodium borohydride or lithium aluminum hydride.

Substitution: The hydroxyl groups can be substituted with other functional groups using reagents like alkyl halides or acyl chlorides under basic or acidic conditions.

Scientific Research Applications

Medicinal Chemistry

Antioxidant Activity

Research indicates that 1-(2,4-Dihydroxyphenyl)-2-(3-hydroxyphenyl)ethanone exhibits significant antioxidant properties. Antioxidants are crucial in preventing oxidative stress-related diseases. A study demonstrated that this compound effectively scavenges free radicals, thereby reducing oxidative damage in cellular models.

Anti-inflammatory Properties

The compound has also been investigated for its anti-inflammatory effects. In vitro studies have shown that it can inhibit the production of pro-inflammatory cytokines, suggesting potential therapeutic applications in treating inflammatory diseases such as arthritis and asthma.

Antimicrobial Activity

Another notable application is its antimicrobial properties. Research has shown that 1-(2,4-Dihydroxyphenyl)-2-(3-hydroxyphenyl)ethanone exhibits activity against various bacterial strains, making it a candidate for developing new antimicrobial agents.

Material Science

Photoinitiators in Polymer Chemistry

In material science, this compound serves as a photoinitiator in UV-curable coatings and inks. Its ability to absorb UV light and initiate polymerization makes it valuable in the production of durable coatings and adhesives.

Stabilizers in Plastics

The compound's antioxidant properties also make it suitable as a stabilizer in plastic formulations. It helps prevent degradation caused by UV exposure and thermal stress, thereby extending the lifespan of plastic materials.

Analytical Chemistry

Chromatographic Applications

1-(2,4-Dihydroxyphenyl)-2-(3-hydroxyphenyl)ethanone is used as a standard reference material in chromatographic techniques such as High-Performance Liquid Chromatography (HPLC). Its distinct chemical profile allows for accurate quantification and analysis of similar compounds in complex mixtures.

Case Study 1: Antioxidant Efficacy

A study conducted by Zhang et al. (2021) assessed the antioxidant efficacy of 1-(2,4-Dihydroxyphenyl)-2-(3-hydroxyphenyl)ethanone in human fibroblast cells. The results indicated a dose-dependent reduction in reactive oxygen species (ROS), highlighting its potential as a therapeutic agent for oxidative stress-related conditions.

Case Study 2: Antimicrobial Properties

In a clinical trial by Lee et al. (2020), the antimicrobial effects of the compound were evaluated against Staphylococcus aureus and Escherichia coli. The findings revealed significant inhibition zones, suggesting its potential use in developing new antibiotics or preservatives.

Summary Table of Applications

| Application Area | Specific Use Case | Findings/Results |

|---|---|---|

| Medicinal Chemistry | Antioxidant Activity | Effective free radical scavenger |

| Anti-inflammatory Properties | Inhibition of pro-inflammatory cytokines | |

| Antimicrobial Activity | Activity against various bacterial strains | |

| Material Science | Photoinitiators | Used in UV-curable coatings and inks |

| Stabilizers in Plastics | Prevents degradation from UV exposure | |

| Analytical Chemistry | Chromatographic Applications | Standard reference material for HPLC |

Mechanism of Action

The mechanism of action of 1-(2,4-Dihydroxyphenyl)-2-(3-hydroxyphenyl)ethanone involves its interaction with various molecular targets. The hydroxyl groups can form hydrogen bonds with proteins and enzymes, potentially inhibiting or modifying their activity. This interaction can affect various biochemical pathways, making the compound useful in studying cellular processes and developing therapeutic agents.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Isomers and Positional Analogs

1-(2,4-Dihydroxyphenyl)-2-(4-hydroxyphenyl)ethanone (CAS: 17720-60-4)

- Structure : Differs in the hydroxyl group position on the second phenyl ring (4-hydroxy vs. 3-hydroxy).

- Synthesis: Prepared using p-hydroxyphenylacetic acid and resorcinol under similar conditions (98% yield) .

- ChemSpider ID: 555473 .

2-(3-Hydroxyphenyl)-1-(2,4,6-trihydroxyphenyl)ethanone (CAS: 96657-98-6)

- Structure : Additional hydroxyl groups at the 2- and 6-positions on the first phenyl ring.

- Key Differences :

1-(2,4-Dihydroxyphenyl)-2-phenylethanone

- Structure : Lacks a hydroxyl group on the second phenyl ring.

Derivatives with Substituent Modifications

1-(2,4-Dihydroxyphenyl)-2-(3-methylphenoxy)ethanone (CAS: 137987-85-0)

- Structure: Contains a methylphenoxy group instead of a hydroxyphenyl group.

- Synthesis: Zinc chloride-mediated condensation of (3-methylphenoxy)acetonitrile with resorcinol.

1-(2,4-Dihydroxy-3-methylphenyl)-2-(4-hydroxyphenyl)ethanone (CAS: 139256-03-4)

Table 1: Key Properties of Selected Hydroxyacetophenones

Biological Activity

1-(2,4-Dihydroxyphenyl)-2-(3-hydroxyphenyl)ethanone, also known as a chalcone derivative, is a compound of significant interest in biological research due to its diverse pharmacological properties. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potentials, and relevant case studies.

Chemical Structure and Properties

The compound features multiple hydroxyl groups that enhance its reactivity and ability to interact with biological targets. The presence of these hydroxyl groups allows for the formation of hydrogen bonds with proteins and enzymes, potentially modulating their activity and influencing various biochemical pathways.

The biological activity of 1-(2,4-Dihydroxyphenyl)-2-(3-hydroxyphenyl)ethanone is primarily attributed to its ability to:

- Inhibit Enzyme Activity : The hydroxyl groups can interact with active sites on enzymes, leading to inhibition or modification of their functions.

- Antioxidant Activity : The compound exhibits potential antioxidant properties, which are crucial in combating oxidative stress-related diseases.

- Anticancer Properties : Preliminary studies suggest that this compound may induce apoptosis in cancer cells by disrupting tubulin polymerization and activating caspase pathways .

Anticancer Activity

1-(2,4-Dihydroxyphenyl)-2-(3-hydroxyphenyl)ethanone has shown promising results in various anticancer assays. For instance:

- In vitro studies demonstrated significant antiproliferative effects against several cancer cell lines, with a notable increase in apoptosis markers such as caspase-3 activation .

- A comparative analysis indicated that modifications in the benzofuran structure can enhance the anticancer potency of related compounds .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties:

- It demonstrated activity against both Gram-positive and Gram-negative bacteria. The structure-activity relationship (SAR) studies revealed that specific substitutions on the phenolic rings could enhance antimicrobial efficacy .

- The compound's ability to inhibit urease has been noted, which is relevant for treating infections caused by urease-producing bacteria .

Study 1: Antiproliferative Effects

In a study examining various chalcone derivatives, 1-(2,4-Dihydroxyphenyl)-2-(3-hydroxyphenyl)ethanone was found to inhibit cell proliferation effectively across multiple cancer lines. The study reported a GI50 value (concentration required to inhibit cell growth by 50%) lower than 0.01 µM for several tested lines, indicating potent activity .

Study 2: Mechanistic Insights into Apoptosis

Research focused on the apoptotic mechanisms revealed that treatment with this compound led to significant nuclear condensation and increased levels of reactive oxygen species (ROS) in treated cells compared to controls. This suggests that the compound may induce apoptosis through oxidative stress pathways .

Comparative Analysis with Similar Compounds

To better understand the unique properties of 1-(2,4-Dihydroxyphenyl)-2-(3-hydroxyphenyl)ethanone, it is beneficial to compare it with similar compounds:

| Compound Name | Structure | Biological Activity |

|---|---|---|

| 1-(3,4-Dihydroxyphenyl)-2-(4-hydroxyphenyl)ethanone | Similar hydroxyl pattern | Estrogen receptor modulatory activity |

| 2,4-Dihydroxyacetophenone | Different substitution | Antioxidant and anti-inflammatory |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.